molecular formula C15H15N3O4 B6556180 N-(2-carbamoylphenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide CAS No. 1040659-72-0

N-(2-carbamoylphenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

Cat. No.: B6556180
CAS No.: 1040659-72-0
M. Wt: 301.30 g/mol
InChI Key: VTFCFDXORFDTNC-UHFFFAOYSA-N
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Description

N-(2-carbamoylphenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a carboxamide group at position 2, a methoxy substituent at position 5, and a methyl group at position 1 of the pyridine ring. Its analogs, however, have been studied for diverse applications, including enzyme modulation and antimicrobial activity .

Properties

IUPAC Name

N-(2-carbamoylphenyl)-5-methoxy-1-methyl-4-oxopyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c1-18-8-13(22-2)12(19)7-11(18)15(21)17-10-6-4-3-5-9(10)14(16)20/h3-8H,1-2H3,(H2,16,20)(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTFCFDXORFDTNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C=C1C(=O)NC2=CC=CC=C2C(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-carbamoylphenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a compound belonging to the dihydropyridine class, which has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including anticancer properties, neuroprotective effects, and mechanisms of action.

Chemical Structure and Properties

The compound's molecular structure can be described as follows:

  • Molecular Formula : C15H16N2O4
  • Molecular Weight : 288.30 g/mol

The presence of the dihydropyridine core is significant for its biological activity, as this structural motif is often associated with various pharmacological effects.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound against various cancer cell lines. The compound has demonstrated notable antiproliferative effects, particularly against human tumor cell lines such as:

Cell Line IC50 (µM) Mechanism of Action
MCF-70.25Induction of apoptosis
HeLa0.15Cell cycle arrest at G2/M phase
A5490.30Inhibition of tubulin polymerization

These findings indicate that the compound may disrupt microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis in cancer cells .

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown neuroprotective effects in experimental models. Research indicates that it can reduce oxidative stress and improve mitochondrial function in neuronal cells. For instance, studies have reported significant improvements in cognitive function in animal models of neurodegeneration when treated with this compound .

The biological activity of this compound can be attributed to several mechanisms:

  • Microtubule Disruption : The compound interferes with microtubule formation, which is crucial for mitosis. This disruption leads to improper chromosome segregation and induces cell death in cancer cells.
  • Apoptosis Induction : It activates apoptotic pathways in tumor cells, evidenced by increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins.
  • Oxidative Stress Reduction : The compound enhances the antioxidant defense mechanisms in neuronal cells, thereby protecting them from oxidative damage.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on MCF-7 Cells : A detailed investigation showed that treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptotic markers such as caspase activation .
  • Neuroprotection in Animal Models : In a study involving transgenic mice models of Alzheimer's disease, administration of the compound led to improved memory performance and reduced amyloid plaque accumulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound belongs to a class of 1,4-dihydropyridine carboxamides, which exhibit structural diversity based on substituent patterns. Key analogs and their differentiating features include:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 2-carbamoylphenyl, 5-methoxy, 1-methyl C₁₅H₁₅N₃O₄ 301.30* Carbamoyl group enhances hydrogen-bonding potential; methoxy improves solubility
N-(2-Carbamoylphenyl)-2-((3-(trifluoromethyl)phenyl)amino)benzamide (B1) 3-(trifluoromethyl)phenyl, benzamide C₂₁H₁₆F₃N₃O₂ 399.12 Trifluoromethyl group increases electronegativity and metabolic stability
N-(4-Isopropylphenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide 4-isopropylphenyl C₁₈H₂₁N₂O₃ 313.37* Bulky isopropylphenyl may hinder membrane permeability
N-(2-chlorophenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide 2-chlorophenyl C₁₄H₁₃ClN₂O₃ 292.72 Chlorine atom enhances lipophilicity and potential cytotoxicity
6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-DHP Bromophenyl, furyl, thioether C₂₇H₂₂BrN₃O₄S 564.45 Thioether and bromine may confer redox activity or antimicrobial properties

*Calculated based on molecular formula.

Pharmacological Potential

  • Antimicrobial Activity : Thioether- and bromine-containing 1,4-DHPs (e.g., compound in ) exhibit structural motifs linked to antimicrobial action.
  • Enzyme Interaction : The trifluoromethyl group in B1 may enhance binding affinity to hydrophobic enzyme pockets.

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